2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol
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Overview
Description
2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol is a chemical compound that belongs to the family of pyridine derivatives This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to a methyl-propan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of (6-bromo-3-pyridyl)hydrazine with 3-methylbutanal in ethanol at low temperatures . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol may involve large-scale bromination processes followed by subsequent reactions to introduce the methyl-propan-1-ol group. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in dehalogenation.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and pyridine ring play crucial roles in its reactivity and binding affinity. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile: Similar structure but with a nitrile group instead of a hydroxyl group.
2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile: Another pyridine derivative with different functional groups.
Uniqueness
2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
2-(6-bromopyridin-3-yl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,6-12)7-3-4-8(10)11-5-7/h3-5,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWIAARTUFEAKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CN=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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